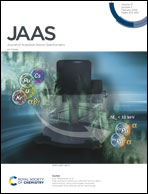Direct, multielement determinations from cotton swipes via plate express microextraction coupled to an inductively coupled plasma mass spectrometer (μEx-ICP-MS)
Journal of Analytical Atomic Spectrometry Pub Date: 2023-09-20 DOI: 10.1039/D3JA00248A
Abstract
Cloth swipes are a fairly common sampling modality, having relevance across a wide variety of applications including environmental analysis, forensics, and bioassays. One of the biggest attractions of swipes (and related paper substrates) is the ease of sample collection and transportation, where just the swipe of a surface is required to collect particulates or solution-phase species, with the substrate then readily transported to laboratory facilities. Additionally, the possibility to sample low-volume analytes, such as blood, gunshot residue, etc., provides additional benefits. The modes for the analytical sampling of the immobilized material vary greatly based on the means of analysis. These vary from direct solid analysis by a variety of optical probing methods, to solvent rinsing/extraction, and complete ashing/digestion of the cloth to liberate adsorbed species. Of the methods applied for elemental (metals) analysis of swipe materials, inductively coupled plasma-mass spectrometry (ICP-MS) is the most versatile in terms of coverage and sensitivity. Recently, a direct microextraction approach has been described for uranium isotope ratio determinations. Here, we describe the initial methodology development towards the use of the Advion plate express microextraction device, coupled to an Advion Solation ICP-MS, for simultaneous, multielement analysis. Practical means of identifying test sites and evaluating elution quality are described. Methods of multielement quantification are identified with preliminary figures of merit presented. Finally, use of the method to quantify metals spiked into a synthetic urine matrix is demonstrated. While areas of improvement are clearly suggested, this rapid (<2 min) method of direct microextraction into the ICP (μEx-ICP-MS) shows great promise for use across diverse applications.

Recommended Literature
- [1] Zr-Based MOFs as new photocatalysts for the rapid reduction of Cr(vi) in water†
- [2] A new single-phase white-light-emitting CaWO4:Dy3+ phosphor: synthesis, luminescence and energy transfer†
- [3] Helical nano-structures self-assembled from dimethylaminoethyloxy-containing unsymmetrical octakis-substituted phthalocyanine derivatives†
- [4] Co-delivery of drug nanoparticles and siRNA mediated by a modified cell penetrating peptide for inhibiting cancer cell proliferation†
- [5] Practical method to recycle a chiral (salen)Mn epoxidation catalyst by using an ionic liquid
- [6] Biological behavior of nanoparticles with Zr-89 for cancer targeting based on their distinct surface composition
- [7] Past and future of graphene/silicon heterojunction solar cells: a review
- [8] Three novel biosorbents based on modified peanut shells for direct red 80 removal: parameter optimization, process kinetics and equilibrium†
- [9] Amorphous Co–Fe–P nanospheres for efficient water oxidation†
- [10] A novel highly selective fluorescent probe for imaging of cysteine both in living cells and zebrafish†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 174141-46-9
-
CAS no.: 17572-09-7









